2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-1-enyl)-3-(3-methylbut-2-enyl)chromen-4-one
Description
Origin and Discovery within Artocarpus Species Artocarpin is an isoprenyl flavone (B191248) primarily found in species belonging to the genus Artocarpus, which is part of the Moraceae family, commonly known as the mulberry family.sysrevpharm.orgwikipedia.orgTrees and shrubs of the Artocarpus genus are native to tropical and subtropical Asia, with approximately 60 species identified.sysrevpharm.orgwikipedia.orgWhile most species are restricted to Southeast Asia, some cultivated species, such as A. altilis (breadfruit) and A. heterophyllus (jackfruit), have a wider distribution across the tropics.sysrevpharm.orgwikipedia.org
Artocarpin was first isolated from the root of A. heterophyllus. sysrevpharm.org Subsequently, this prenylated flavone has been reported in various other Artocarpus species, including A. altilis, A. chempeden, A. kemando, A. maingayi, A. incisus, A. chama, A. lowii, A. anisophyllus, A. scortechinii, A. odoratissimus, and A. hirsutus. sysrevpharm.org The presence and concentration of artocarpin can vary depending on the specific Artocarpus species and the part of the plant examined, such as the root, heartwood, or bark. sysrevpharm.orgtjnpr.orgacs.org
Research Landscape and Significance in Natural Product Chemistry The research landscape surrounding artocarpin is broad, driven by its isolation from traditionally used medicinal plants and its diverse array of reported biological activities.acs.orgresearchgate.netAs a natural product, artocarpin is significant in natural product chemistry due to its unique isoprenyl flavonoid structure and the potential for this structure to confer various pharmacological properties.sysrevpharm.orgtjnpr.org
Studies have investigated artocarpin for numerous potential applications. These include research into its cytotoxic, anti-inflammatory, antioxidant, antimicrobial, antiandrogen, antitubercular, antiplasmodial, neuraminidase inhibitory, termiticidal, and wound healing activities. sysrevpharm.orgresearchgate.net For instance, artocarpin has shown potent antitubercular activity against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum in in vitro studies. sysrevpharm.org Research also indicates its potential in skin-whitening by inhibiting tyrosinase and melanogenesis, and photoprotective effects against UVB-induced skin damage, potentially mediated through antioxidant and anti-inflammatory mechanisms. sysrevpharm.orgnih.gov Furthermore, artocarpin has been explored for its antibacterial effects against multidrug-resistant Staphylococcus aureus and Enterococcus species, demonstrating rapid bactericidal activity and synergy with certain antibiotics without readily inducing resistance. acs.org In silico studies have also explored artocarpin's potential as an inhibitor against targets like the Dengue virus NS2B/NS3 serine protease. jppres.com
The diverse biological activities attributed to artocarpin highlight its significance as a lead compound in the discovery and development of new therapeutic agents from natural sources. tjnpr.orgacs.org
Artocarpin is a prenylated flavonoid found predominantly in trees of the Artocarpus genus, which belongs to the Moraceae family. sysrevpharm.orgsysrevpharm.org These trees are native to tropical and subtropical Asia and comprise about 50 species. sysrevpharm.orgsysrevpharm.org Artocarpin is an isoprenyl flavone with a molecular formula of C₂₆H₂₀O₆ and a 5,7,2',4'-tetrahydroxylated structure featuring three benzene (B151609) rings. sysrevpharm.org The compound has isoprenyl substituents at the C-3 and C-6 positions and a methoxy (B1213986) group at C-7 of ring A. sysrevpharm.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-1-enyl)-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-14(2)6-9-18-21(31-5)13-22-23(24(18)29)25(30)19(10-7-15(3)4)26(32-22)17-11-8-16(27)12-20(17)28/h6-9,11-14,27-29H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDFVQWQJIMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105807 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-1-buten-1-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7608-44-8 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-1-buten-1-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7608-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-1-buten-1-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Extraction Techniques for Artocarpin The extraction of artocarpin from plant materials involves various methodologies aimed at isolating the compound from the complex plant matrix.
Influence of Solvent Polarity on Extraction
The choice of solvent significantly impacts the yield and purity of artocarpin extracted from plant materials. Traditional methods often utilize maceration or Soxhlet extraction with solvents of varying polarities .
Research indicates that solvents with partial polarity tend to be more suitable for the extraction of artocarpin and other flavonoids from Artocarpus species semanticscholar.orgresearchgate.net. For instance, ethyl acetate (B1210297) has been found to be an effective solvent for extracting artocarpin from A. heterophyllus heartwood, yielding higher contents compared to hexane (B92381) semanticscholar.orgtandfonline.com. While methanol (B129727) can yield a high amount of crude extract, it may extract a broader range of compounds, resulting in a lower concentration of specific flavonoids like artocarpin due to its nonselective nature semanticscholar.orgresearchgate.net. Diethyl ether has also been successfully used for the maceration of A. altilis heartwood to extract artocarpin nih.govnih.gov.
The following table illustrates the influence of different solvents on artocarpin yield from various Artocarpus species:
| Solvent | Plant Source | Yield (%) |
| Diethyl ether | A. incisus | 45 |
| Methanol | A. communis | 20 |
| Ethanol | A. heterophyllus | 22 |
| Ethyl acetate | A. heterophyllus | 22 |
Data compiled from search results . Note that yields can vary based on specific extraction conditions and plant source.
Advanced extraction techniques such as microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) have also been explored to improve efficiency and reduce solvent usage in artocarpin extraction .
Isolation and Purification Strategies
Following the initial extraction, chromatographic techniques are widely employed to isolate and purify artocarpin researchgate.netresearchgate.netnih.govemanresearch.org.
Chromatographic Separation Techniques
Column chromatography is a common method for purifying artocarpin. Silica (B1680970) gel is frequently used as the stationary phase nih.govemanresearch.org. Elution is typically performed using a gradient system with mixtures of solvents, often starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate nih.govemanresearch.org. For example, a silica gel column eluted with a gradient of hexane and ethyl acetate has been used to purify artocarpin from A. altilis heartwood nih.govnih.gov. Step-gradient elution with increasing percentages of ethyl acetate in hexane has also been reported for purifying artocarpin using silica gel column chromatography emanresearch.org.
Other chromatographic techniques mentioned in the isolation process of compounds from Artocarpus species, which can be applied to artocarpin, include Thin Layer Chromatography (TLC) for monitoring fractions and Vacuum Liquid Chromatography (VLC) researchgate.netresearchgate.netunila.ac.idresearchgate.net. Diaion® HP-20 resin, a polystyrene/divinylbenzene resin, has also been used for the fractionation of A. heterophyllus extracts prior to artocarpin purification emanresearch.org.
Purity Assessment through High-Performance Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of isolated artocarpin sysrevpharm.orgresearchgate.netnih.gov. Reversed-phase HPLC is commonly used for this purpose semanticscholar.orgresearchgate.net.
A typical HPLC method for artocarpin purity assessment involves using a C18 column nih.gov. The mobile phase often consists of a mixture of methanol and water nih.gov. Isocratic elution with a mobile phase of methanol and water (80:20) at a flow rate of 1 mL/min has been used, with detection at 282 nm nih.gov. Gradient elution systems with methanol and water have also been developed for the simultaneous determination of artocarpin and other flavonoids from A. heterophyllus extracts semanticscholar.orgresearchgate.netemanresearch.orgkoreamed.org. For example, a gradient system starting with methanol:water (60:40) and increasing to 80:20 has been employed semanticscholar.orgresearchgate.netemanresearch.orgkoreamed.org.
HPLC analysis has confirmed high purity levels for isolated artocarpin. One study reported a purity of 99.30 ± 0.03% w/w for natural artocarpin isolated from A. altilis heartwood using an isocratic HPLC method nih.govnih.gov. Another study using HPLC-DAD reported achieving a purity of >99% with a C18 column . HPLC analysis has also been used to standardize extracts based on their artocarpin content emanresearch.org.
Validation of HPLC methods for artocarpin analysis has shown good linearity, accuracy, repeatability, and reproducibility semanticscholar.orgresearchgate.netkoreamed.org.
Synthetic Strategies
Total Synthesis Approaches
Total synthesis of artocarpin involves the de novo construction of the molecule from simpler, commercially available starting materials. These approaches typically employ linear reaction sequences to build the flavone (B191248) scaffold and append the necessary functional groups.
Key Reaction Steps and Methodologies
The total synthesis of artocarpin involves several key reaction steps and methodologies to construct the flavone core and introduce the prenyl groups and oxygenation. One important initial step is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene. This reaction is crucial for introducing a carbon chain that will eventually form the C-ring of the flavone. Cyclization reactions are subsequently employed to form the heterocyclic C-ring. The introduction of the isoprenyl groups at the C-3 and C-6 positions is a critical step, often achieved through prenylation reactions. Selective demethylation reactions are also essential late-stage steps to reveal the free hydroxyl groups present in the final artocarpin structure.
Table 1: Representative Key Steps in Artocarpin Total Synthesis
| Step | Reaction Type | Purpose |
| Friedel-Crafts Acylation | Acylation | Introduce carbon chain for C-ring formation |
| Cyclization | Ring Formation | Construct the heterocyclic C-ring |
| Prenylation | Alkylation | Introduce isoprenyl groups at C-3 and C-6 |
| Selective Demethylation | Deprotection/Cleavage | Unmask hydroxyl groups |
Formal Total Synthesis
Formal total synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. This approach can be advantageous by providing a shorter or more efficient route to a complex molecule.
A formal total synthesis of artocarpin has been reported, achieving the target molecule in fewer steps compared to the full total synthesis. researchgate.netresearchmap.jp
Selective Demethylation and Functionalization Reactions
Selective demethylation plays a significant role in the formal total synthesis of artocarpin, similar to its importance in total synthesis. This process involves the removal of specific methyl groups from methoxy (B1213986) functionalities at designated positions on the flavone core while leaving others intact. In one formal synthesis approach, selective demethylation was employed as a key step. researchgate.netresearchmap.jp Following selective demethylation, functionalization reactions, such as iodination, are performed on the key flavone intermediate. researchgate.netresearchmap.jp These functionalization steps introduce reactive handles necessary for subsequent coupling reactions.
Coupling Reactions in Formal Synthesis
Table 2: Key Reactions in Formal Total Synthesis of Artocarpin
| Reaction Type | Purpose | Example Methodology Used researchgate.netresearchmap.jp |
| Selective Demethylation | Unmask specific hydroxyl groups | Not explicitly detailed in snippets |
| Functionalization | Introduce reactive handles (e.g., halogens) | Iodination |
| Coupling Reaction | Form C-C bonds to assemble structure | Suzuki-Miyaura Coupling |
Synthesis of Artocarpin Derivatives
Structural modification of natural products like artocarpin is a valuable technique to potentially improve their bioactivity and physicochemical properties. tandfonline.com Derivatives such as acetates and prenyl ethers have been synthesized to explore their effects on various biological targets. tandfonline.com
Acetate (B1210297) Derivative Synthesis
Acetate derivatives of flavonoids, including artocarpin, are synthesized to potentially act as prodrugs, aiming to reduce toxicity and enhance bioactivity through hydrolysis to release the parent compound. tandfonline.com Artocarpin diacetate has been prepared through the acetylation of artocarpin. tandfonline.com
A general method for preparing acetate derivatives involves dissolving the compound in acetic anhydride (B1165640) with potassium carbonate as a base. The reaction mixture is typically stirred at room temperature for an extended period, such as 20 hours. Following the reaction, the mixture is diluted with ethyl acetate, and the organic layer is washed with solutions like saturated sodium bicarbonate, water, and brine to isolate the acetate product. tandfonline.com Characterization of the acetate derivatives is performed using spectroscopic analysis, such as 1H NMR, where changes in chemical shifts confirm the acetylation of phenolic hydroxyl groups. tandfonline.com For instance, the acetylation of the 4'-phenolic OH in a related compound was confirmed by a change in chemical shift, which was also supported by a negative FeCl3 test indicating the absence of a free phenolic hydroxyl group at that position. tandfonline.com
Research has shown that artocarpin acetate can be produced by reacting artocarpin with acetic anhydride. Acetylation of artocarpin has been reported to improve its solubility in lipid-based formulations. One study involving the modification of artocarpin from Artocarpus kemando with acetic anhydride yielded artocarpin acetate as a yellow crystal. researchgate.net Spectroscopic analysis, including 1H-NMR and 13C-NMR, suggested that the modification resulted in the conversion of the -OH groups at C2' and C4' of artocarpin to -OOCH3 groups. ijournalse.org Mass spectrometry analysis further supported a proposed molecular formula of C30H32O8 for the modified compound. ijournalse.org This acetate derivative also demonstrated a significant improvement in stability compared to unmodified artocarpin. ijournalse.org
Prenyl Ether Derivative Synthesis
Prenyl ether analogues of flavonoids have been synthesized with the aim of enhancing the bioactivity of the parent compounds. tandfonline.com For artocarpin, new prenyl ether analogues have been synthesized to evaluate their biological activities, such as anti-acne potential. tandfonline.com
The synthesis of prenyl ether derivatives of artocarpin and related flavonoids, such as cycloartocarpin, has been achieved by treating the compounds with 3,3-dimethyl allyl bromide in the presence of potassium carbonate in acetone. tandfonline.comtandfonline.com The prenylation reaction is typically carried out with stirring, sometimes initially at a reduced temperature (e.g., 0-10°C) during the dropwise addition of 3,3-dimethyl allyl bromide, followed by stirring at room temperature. tandfonline.com After the reaction, the mixture is diluted with ethyl acetate, and the organic layer is washed with solutions such as cold 1 N HCl, water, and brine. tandfonline.com The organic layer is then dried, filtered, and concentrated to obtain the prenyl ether derivatives. tandfonline.com
Characterization of the prenyl ether products, such as 2',4'-di-O-prenyl artocarpin, is performed using spectroscopic methods like 1H NMR and 13C NMR, which show characteristic signals confirming the addition of prenyl groups. tandfonline.com High-resolution mass spectrometry (HRMS) is also used to confirm the molecular weight and structure of the synthesized prenyl ethers. tandfonline.com For example, the formation of a diprenyl ether of artocarpin was reported to yield a yellowish oily liquid with a 48% yield. tandfonline.com
Structural Modification for Bioactivity Modulation
Structural modification of artocarpin is explored to obtain derivatives with potentially improved or altered biological activities and physicochemical properties. innovareacademics.in Modifications can involve the addition of various groups, including hydroxyl, prenyl, alkyl, ester, and amide groups, through substitution or addition reactions. innovareacademics.in
In silico studies have been conducted to investigate the potential of modified artocarpin compounds as therapeutic agents by evaluating their interactions with biological targets. innovareacademics.inresearchgate.net For instance, molecular docking simulations have been used to assess the binding affinity of modified artocarpin compounds to target receptors like ACE2 and Mpro, which are relevant in the context of antiviral activity. innovareacademics.inresearchgate.net These studies aim to identify modifications that result in improved binding energies compared to the parent compound. innovareacademics.in
The presence of hydroxyl groups in artocarpin can make the compound susceptible to oxidation, potentially reducing its stability and affecting its biological activity. innovareacademics.inresearchgate.net Modifications such as esterification, including acetylation, can be employed to address this issue and enhance stability. ijournalse.orgresearchgate.net
Research findings indicate that structural modifications can influence the bioactivity of artocarpin derivatives. For example, while both artocarpin and its acetate derivative showed antibacterial activity, their inhibition zones against bacteria like Escherichia coli varied, suggesting differences in potency or mechanism of action after modification. researchgate.net
Data from in silico studies on artocarpin modifications against ACE2 and Mpro receptors illustrate how structural changes can impact binding affinity. The binding energies (in kcal/mol) and inhibition constants (Ki in nM) for artocarpin and some modified compounds against these receptors are shown in the table below. innovareacademics.in
| Compound | Target Receptor | Binding Energy (kcal/mol) | Ki (nM) |
| Artocarpin | ACE2 | -9.30 | 151.88 |
| Artocarpin | Mpro | -9.88 | 56.89 |
| Modified Compound FIF 1 | Mpro | -11.48 | 3.83 |
| Modified Compound FIF 7 | Mpro | -12.15 | 1.25 |
| Modified Compound FIF 17 | Mpro | -12.35 | 0.881 |
| Modified Compound FIF 11 | ACE2 | -12.08 | 1.40 |
| Modified Compound FIF 12 | ACE2 | -12.42 | - |
Note: Ki values are inhibition constants, where lower values indicate stronger binding affinity. innovareacademics.in
Molecular Mechanisms of Biological Activities
Anticancer Mechanisms
Artocarpin exhibits cytotoxic effects on a range of cancer cells, including those from non-small cell lung carcinoma (NSCLC), glioblastoma, and osteosarcoma. nih.govfrontiersin.orgnih.gov Its anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis, and to interfere with crucial cellular signaling pathways that regulate cell growth, survival, and proliferation. sysrevpharm.orgnih.govfrontiersin.orgnih.gov
Induction of Apoptosis
Apoptosis is a highly regulated process of cell dismantling that is essential for development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. Artocarpin has been shown to trigger apoptosis in cancer cells through multiple interconnected pathways. nih.govfrontiersin.orgnih.gov
Mitochondrial Pathway Modulation
The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a key route through which artocarpin induces cell death. frontiersin.orgnih.govnih.gov Studies have demonstrated that artocarpin treatment leads to mitochondrial dysfunction, characterized by mitochondrial depolarization and the release of cytochrome c from the mitochondria into the cytosol. frontiersin.orgnih.govnih.govnih.gov This release is often accompanied by the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeability. Specifically, artocarpin has been shown to upregulate pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.gov The imbalance in the ratio of pro- to anti-apoptotic Bcl-2 proteins promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c and other pro-apoptotic factors. frontiersin.org
Caspase Activation and Downstream Effects
The release of cytochrome c into the cytosol is a critical step that triggers the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program. frontiersin.orgnih.govnih.gov In the cytosol, cytochrome c binds to Apaf-1 (apoptotic protease activating factor-1), leading to the formation of the apoptosome. The apoptosome then recruits and activates initiator caspases, such as caspase-9. nih.govoncotarget.com Activated caspase-9 subsequently cleaves and activates executioner caspases, including caspase-3 and caspase-7. frontiersin.orgnih.govnih.govresearchgate.net These executioner caspases are responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. frontiersin.orgnih.govresearchgate.net Artocarpin has been shown to increase the activity of caspase-3, caspase-7, and caspase-9 in various cancer cell lines. frontiersin.orgnih.govnih.govoncotarget.comresearchgate.net Furthermore, artocarpin-induced apoptosis is associated with the cleavage of poly (ADP-ribose) polymerase (PARP), a nuclear protein that is a well-known substrate of activated caspases, particularly caspase-3. frontiersin.orgnih.govresearchgate.net
Reactive Oxygen Species Generation in Apoptosis
Reactive Oxygen Species (ROS) play a significant role as mediators in artocarpin-induced apoptosis. nih.govfrontiersin.orgnih.govnih.govnih.gov Artocarpin treatment leads to an increase in intracellular ROS levels in cancer cells. nih.govfrontiersin.orgnih.govsci-hub.se This increase in ROS can induce oxidative stress, which in turn can damage cellular components, including DNA, and activate signaling pathways that promote apoptosis. nih.gov Studies suggest that artocarpin-induced ROS generation can be driven by the activation of NADPH oxidases, such as Nox2, which plays a role in activating the mitochondrial pathway. nih.govfrontiersin.orgnih.govnih.govoncotarget.com The generation of ROS is intricately linked to the activation of downstream signaling molecules, including MAPKs and Akt, which further contribute to the apoptotic cascade. nih.govfrontiersin.orgnih.govnih.gov Pretreatment with ROS scavengers or NADPH oxidase inhibitors has been shown to attenuate artocarpin-induced ROS production, subsequent protein kinase phosphorylation, and apoptosis, highlighting the critical role of ROS in this process. nih.govoncotarget.comnih.gov
p53-Dependent and Independent Apoptosis Pathways
Artocarpin has been reported to induce apoptosis through both p53-dependent and p53-independent pathways, depending on the cancer cell type. nih.govsci-hub.senih.gov In some cancer cells, artocarpin can activate the tumor suppressor protein p53. nih.govnih.gov Activated p53 can then upregulate the expression of pro-apoptotic proteins, such as PUMA (p53 upregulated modulator of apoptosis), which can directly or indirectly promote mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to caspase activation and apoptosis. nih.govoncotarget.comnih.gov This p53-dependent pathway is often mediated by ROS and the activation of MAPK signaling pathways like ERK1/2 and p38 MAPK. nih.govoncotarget.comnih.gov However, artocarpin can also induce apoptosis in cancer cells with mutated or deficient p53, indicating the involvement of p53-independent mechanisms. nih.govnih.gov These p53-independent pathways can involve the direct modulation of Bcl-2 family proteins, the activation of caspases, and the involvement of signaling pathways like the PI3K/Akt/NF-κB/c-Myc/Noxa cascade, which can be activated by ROS. nih.govoncotarget.com
Cellular Signaling Pathway Modulation
Beyond inducing apoptosis, artocarpin modulates several cellular signaling pathways that are crucial for cancer cell survival, proliferation, migration, and invasion. Artocarpin has been shown to influence the activity of key protein kinases, including the Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38, and the PI3K/Akt pathway. nih.govfrontiersin.orgnih.govnih.govnih.govoncotarget.com
Modulation of MAPK pathways: Artocarpin can induce the phosphorylation and activation of ERK1/2 and p38 MAPK in cancer cells, often mediated by ROS generation. nih.govfrontiersin.orgnih.govnih.govoncotarget.comoncotarget.com While MAPKs can have diverse roles depending on the cellular context, their activation by artocarpin appears to contribute to the induction of apoptosis in some cancer cell lines. nih.govoncotarget.com Inhibition of these kinases has been shown to reduce artocarpin-induced cell death. nih.govoncotarget.com
Modulation of PI3K/Akt pathway: The PI3K/Akt pathway is a critical survival pathway in many cancers. Artocarpin has been shown to induce the phosphorylation of Akt, particularly at S473. nih.govnih.govnih.govoncotarget.com While Akt activation typically promotes cell survival, in the context of artocarpin treatment and ROS generation, Akt activation can contribute to apoptosis, potentially through the activation of pathways like NF-κB and its downstream targets c-Myc and Noxa, particularly in p53-independent apoptosis. nih.govoncotarget.com Inhibition of the PI3K/Akt pathway can partially affect artocarpin-induced apoptosis. nih.govoncotarget.com
Modulation of other pathways: Artocarpin has also been reported to modulate other signaling molecules and pathways relevant to cancer progression, including NF-κB, c-Myc, and Noxa, particularly in the context of p53-independent apoptosis. nih.govoncotarget.com Additionally, artocarpin has been shown to target Focal Adhesion Kinase (FAK) and the Akt/mTOR signaling pathway, which are involved in epithelial to mesenchymal transition (EMT) and cell migration in lung cancer cells. nih.govacs.orgnih.gov Targeting these pathways contributes to artocarpin's ability to suppress cancer cell motility and potentially metastasis. nih.gov
Data Table: Key Molecular Targets and Pathways of Artocarpin in Anticancer Activity
| Pathway/Molecule | Effect of Artocarpin Treatment | Associated Anticancer Mechanism(s) | Relevant Cancer Types Studied |
| Mitochondrial Pathway | Activation (depolarization, Cyt c release) | Apoptosis Induction | Glioblastoma, Osteosarcoma, NSCLC |
| Caspase-3, -7, -9 | Activation | Apoptosis Execution | Glioblastoma, Osteosarcoma, NSCLC, Cutaneous SCC |
| PARP | Cleavage | Marker of Apoptosis Execution | Glioblastoma |
| Bcl-2 | Downregulation | Promotes Mitochondrial Permeabilization | Glioblastoma, Osteosarcoma |
| Bax, Bad | Upregulation | Promotes Mitochondrial Permeabilization | Glioblastoma, Osteosarcoma |
| Reactive Oxygen Species (ROS) | Generation | Mediator of Apoptosis and Signaling Pathway Activation | NSCLC, Glioblastoma, Osteosarcoma |
| NADPH Oxidase (Nox2, p47phox) | Activation | Contributes to ROS Generation | NSCLC, Glioblastoma |
| p53 | Activation (in p53-wt cells) | Upregulation of Pro-apoptotic Proteins (e.g., PUMA) | NSCLC |
| PUMA | Upregulation (p53-dependent) | Promotes Apoptosis | NSCLC |
| Apaf-1 | Activation (via Cyt c) | Apoptosome Formation, Caspase-9 Activation | NSCLC |
| ERK1/2 MAPK | Activation (phosphorylation) | Contributes to Apoptosis (ROS-mediated, p53-dependent) | NSCLC, Glioblastoma, Cutaneous SCC |
| p38 MAPK | Activation (phosphorylation) | Contributes to Apoptosis (ROS-mediated, p53-dependent) | NSCLC, Cutaneous SCC |
| Akt (PI3K/Akt pathway) | Activation (phosphorylation) | Contributes to Apoptosis (ROS-mediated, p53-independent), Modulates other pathways | NSCLC, Glioblastoma, Cutaneous SCC, Lung Cancer |
| NF-κB | Activation | Involved in p53-independent Apoptosis (via Akt) | NSCLC |
| c-Myc, Noxa | Upregulation | Downstream targets in p53-independent Apoptosis | NSCLC |
| Focal Adhesion Kinase (FAK) | Inhibition | Suppresses EMT and Cell Migration | Lung Cancer |
| mTOR (Akt/mTOR pathway) | Modulation | Involved in Apoptosis and EMT | Cutaneous SCC, Lung Cancer |
Akt/mTOR Pathway Regulation
Artocarpin has been shown to influence the Akt/mTOR signaling pathway. Studies in lung cancer cells (A549 and H460) treated with artocarpin demonstrated a significant reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), which represent the active forms of these proteins. This suggests that artocarpin can suppress the activity of the FAK/Akt/mTOR signaling pathway. nih.govresearchgate.net The Akt/mTOR pathway is a key regulator of cell growth, survival, and proliferation, and its dysregulation is frequently observed in various cancers. guidetopharmacology.org
Data on the effect of artocarpin on p-Akt and p-mTOR levels in A549 and H460 cells is summarized in the table below, based on research findings:
| Cell Line | Artocarpin Concentration (µM) | Effect on p-Akt Levels | Effect on p-mTOR Levels | Source |
| A549 | 5–10 | Significant reduction | Significant reduction | researchgate.net |
| H460 | 1–10 | Significant reduction | Significant reduction | researchgate.net |
NADPH Oxidases Targeting and ROS Generation
Information directly linking artocarpin to the targeting of NADPH oxidases and subsequent ROS generation was not found within the provided search results.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Artocarpin has demonstrated the ability to suppress Epithelial-Mesenchymal Transition (EMT), a biological process crucial for cancer metastasis. nih.govresearchgate.net Treatment with artocarpin at non-toxic concentrations significantly reduced the expression levels of key EMT markers in lung cancer cells. nih.gov This inhibition of EMT is suggested to be mediated, at least in part, through the suppression of the FAK/Akt/mTOR signaling pathway. nih.govresearchgate.net
Suppression of Focal Adhesion Kinase (FAK) Signaling
Artocarpin targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell movement and dissemination nih.govresearchgate.netnih.gov. Studies have shown that artocarpin treatment leads to a significant reduction in phosphorylated FAK (p-FAK) protein levels in lung cancer cells, indicating the attenuation of FAK-dependent pathways. nih.govresearchgate.net Computational molecular docking studies suggest that artocarpin has a favorable binding affinity with the FAK protein, with a reported binding affinity score of -8.0 kcal/mol. nih.govresearchgate.net
Data on the effect of artocarpin on p-FAK levels in lung cancer cells is presented below:
| Cell Line | Artocarpin Concentration (µM) | Effect on p-FAK Levels | Source |
| A549 | 5 and 10 | Significant reduction | nih.govresearchgate.net |
| H460 | 5 and 10 | Significant reduction | nih.govresearchgate.net |
Regulation of Migratory-Associated Integrins
Artocarpin has been shown to reduce the cellular levels of migratory-associated integrins, specifically integrins αv and β3, which are known to have metastasis-potentiating activities. nih.gov This reduction in integrin levels contributes to artocarpin's inhibitory effect on cell migration and invasion. nih.govresearchgate.net
Modulation of EMT Markers
Artocarpin modulates the expression of several key EMT markers. Treatment of lung cancer cells with artocarpin significantly suppressed the protein and mRNA levels of N-cadherin, Vimentin, and Slug, while increasing the levels of E-cadherin. nih.govresearchgate.net This shift in cadherin expression (decrease in N-cadherin and increase in E-cadherin) is a hallmark of EMT inhibition and a move towards a more epithelial phenotype. The downregulation of Vimentin and Slug, transcription factors that promote EMT, further supports artocarpin's inhibitory effect on this process. nih.govresearchgate.net
The modulation of EMT markers by artocarpin is summarized in the following table:
| EMT Marker | Effect of Artocarpin Treatment | Source |
| E-cadherin | Increased expression levels | nih.govresearchgate.net |
| N-cadherin | Suppressed expression levels | nih.govresearchgate.net |
| Vimentin | Suppressed expression levels | nih.govresearchgate.net |
| Slug | Suppressed expression levels | nih.govresearchgate.net |
| Snail | Suppressed mRNA levels (in a dose-dependent manner) | nih.gov |
Antimicrobial Mechanisms
Artocarpin has demonstrated antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. japsonline.com Studies have investigated the mechanisms by which artocarpin exerts its antimicrobial effects.
One proposed mechanism of artocarpin's antibacterial action involves the disruption of bacterial cell membrane permeability. Research indicates that artocarpin can alter the membrane permeability of bacteria, leading to the leakage of intracellular components. bibliomed.orgjapsonline.comresearchgate.net For instance, studies on Streptococcus mutans have shown that artocarpin exposure results in altered membrane permeability and the release of 260 nm absorbing materials, indicative of cytoplasmic leakage and cell damage. bibliomed.orgjapsonline.com This disruption of membrane integrity can impair essential cellular functions and ultimately lead to cell death. japsonline.comresearchgate.net
Studies have investigated artocarpin's mechanisms against specific bacterial strains. Against Streptococcus mutans, artocarpin has shown strong antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL. bibliomed.orgjapsonline.com The bactericidal effect against S. mutans has been confirmed by time-kill assays, showing significant inhibition of bacterial growth within a few hours of exposure. bibliomed.orgjapsonline.com The mechanism against S. mutans involves altering membrane permeability, leading to cell lysis. bibliomed.orgjapsonline.com
Against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance mechanisms, artocarpin has shown moderate to weak activity when used alone. tandfonline.comnih.govnih.gov However, synergistic effects have been observed when artocarpin is combined with antibiotics like tetracycline (B611298) or norfloxacin, leading to enhanced antibacterial activity and disruption of membrane permeability. researchgate.nettandfonline.comnih.govnih.gov
Artocarpin has also demonstrated activity against Escherichia coli and Staphylococcus aureus, including MRSA. tandfonline.comnih.gov Synergistic effects with antibiotics have been particularly noted against MRSA, suggesting its potential in combating infections caused by this challenging pathogen. tandfonline.comnih.gov
Table 1 summarizes some reported minimum inhibitory concentrations (MIC) of artocarpin against specific bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Streptococcus mutans | 1.95 | bibliomed.orgjapsonline.com |
| Staphylococcus aureus (MRSA) | 62.5 | tandfonline.comnih.gov |
| Escherichia coli | 62.5 | tandfonline.comnih.gov |
| Pseudomonas aeruginosa | 250 | tandfonline.comnih.gov |
| Streptococcus pyogenes | ~1.95 (4.4 µM) | |
| Bacillus subtilis | ~7.8 (17.8 µM) | |
| Staphylococcus epidermidis | ~3.9 (8.9 µM) |
Note: MIC values can vary depending on the specific study and methodology used. Conversions from µM to µg/mL are approximate based on the molecular weight of artocarpin (~436.5 g/mol ).
Synergistic Interactions with Antibiotics
Antioxidant Mechanisms
Artocarpin exhibits significant antioxidant properties, which contribute to its various biological activities. sysrevpharm.orgthieme-connect.comchemfaces.comresearchgate.net Its antioxidant mechanisms primarily involve scavenging free radicals and protecting against oxidative stress. thieme-connect.comchemfaces.comnih.govnih.gov
Artocarpin has demonstrated the ability to scavenge various free radicals, including DPPH radicals, reactive oxygen species (ROS), and reactive nitrogen species (RNS). sysrevpharm.orgnih.govnih.govnih.govdovepress.comresearchgate.net Studies using assays like the DPPH radical scavenging assay have shown that artocarpin possesses significant radical scavenging efficiency. sysrevpharm.orgnih.govdovepress.com This scavenging activity helps to neutralize unstable free radicals, which are known to cause cellular damage and contribute to various diseases. nih.govnih.govresearchgate.net The chemical structure of artocarpin, particularly the presence of hydroxyl groups, is believed to contribute to its radical scavenging capacity. sysrevpharm.org
Table 2 shows the DPPH radical scavenging activity of artocarpin compared to control substances in one study.
| Compound | SC₅₀ (µg/mL) | Reference |
| Artocarpin | 140.0 | nih.gov |
| Quercetin | Lower | sysrevpharm.org |
| Morin | Lower | sysrevpharm.org |
| Trolox | Lower | sysrevpharm.orgnih.govresearchgate.net |
| Ethanol extract (A. heterophyllus leaves) | 80.2 | nih.gov |
| Ethyl acetate (B1210297) extract (A. heterophyllus leaves) | 40.0 | nih.gov |
Note: Lower SC₅₀ values indicate stronger radical scavenging activity.
Beyond direct radical scavenging, artocarpin also provides protection against oxidative stress induced by various factors, such as UV radiation. thieme-connect.comchemfaces.comjapsonline.comtandfonline.comnih.govnih.govnih.gov Research, including studies on human keratinocytes and hairless mice exposed to UVB radiation, has shown that artocarpin pretreatment can reduce UVB-induced oxidative stress. thieme-connect.comchemfaces.comnih.govnih.gov This protection is mediated by reducing the levels of ROS and RNS and preventing associated cellular damage. chemfaces.comnih.govnih.govresearchgate.net Artocarpin's ability to attenuate oxidative stress contributes to its potential photoprotective effects and its broader therapeutic potential in conditions linked to oxidative damage. sysrevpharm.orgthieme-connect.comchemfaces.comnih.gov It can enhance the activity of antioxidant enzymes and reduce lipid peroxidation, further contributing to its protective effects against oxidative damage. thieme-connect.comchemfaces.com
Modulation of Endogenous Antioxidant Systems
Artocarpin has been shown to influence the body's endogenous antioxidant defense mechanisms, which are crucial for counteracting oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govnih.govresearchgate.net. Oxidative stress can lead to cellular damage and contribute to various pathological conditions, including inflammation and skin aging nih.govmedizinonline.com.
Research indicates that artocarpin can suppress free radical production, including ROS and nitrite (B80452) nih.gov. By scavenging these free radicals, artocarpin helps to reduce oxidative stress and prevent the associated cellular damage nih.govresearchgate.net. Studies have demonstrated that artocarpin pretreatment can reduce UVB-induced oxidative stress in keratinocytes by acting as a scavenger of both ROS and RNS nih.govresearchgate.net. This scavenging activity contributes to the protection of DNA and modulation of the cell cycle nih.govresearchgate.net.
Furthermore, artocarpin's antioxidant properties may contribute to its other biological activities, such as anti-inflammatory and photoprotective effects nih.govnih.gov. The ability of artocarpin to modulate the endogenous antioxidant system highlights its potential as a natural compound for mitigating oxidative damage.
Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various signaling pathways, cytokines, and enzymes. Artocarpin has demonstrated anti-inflammatory properties through several mechanisms.
Modulation of Pro-inflammatory Cytokine Production
Artocarpin has been reported to modulate the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response nih.govnih.govresearchgate.net. Studies have shown that artocarpin can downregulate the expression and secretion of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govnih.govresearchgate.net.
For instance, in LPS-stimulated RAW264.7 macrophages, while Moracin C showed significant inhibition of IL-1β, IL-6, and TNF-α mRNA expression, artocarpin also exhibited inhibitory effects on nitric oxide (NO) production, another key inflammatory mediator nih.gov. An artocarpin-rich extract of Artocarpus heterophyllus has been shown to attenuate the gene expression of pro-inflammatory cytokines, including IL-6 and IFN-γ, in a mouse model of colon tumorigenesis researchgate.netnih.gov.
Modulation of cytokine production by artocarpin can help to dampen excessive inflammatory responses associated with various diseases nih.govresearchgate.net.
Inhibition of Inflammatory Enzymes
Artocarpin can also exert anti-inflammatory effects by inhibiting the activity of enzymes involved in inflammatory processes. While the search results did not provide direct evidence of artocarpin inhibiting specific inflammatory enzymes like COX or iNOS, related compounds from Artocarpus heterophyllus have shown such activities nih.gov. For example, Moracin C, also isolated from A. heterophyllus, significantly reduced the up-regulation of mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages nih.gov. Further research is needed to clarify the direct inhibitory effects of artocarpin on these specific enzymes.
However, the anti-inflammatory activity of artocarpin is well-documented nih.govnih.gov. The mechanism may involve a broader modulation of inflammatory pathways beyond direct enzyme inhibition, potentially linked to its antioxidant activity and effects on signaling pathways.
Suppression of NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in the regulation of inflammatory responses by controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes gzo-ctu.chfrontiersin.orgmdpi.com. Artocarpin has been shown to suppress the activation of the NF-κB pathway nih.govresearchgate.net.
Studies in UVB-induced keratinocytes have demonstrated that artocarpin pretreatment can suppress the activation of NF-κB p65 nih.gov. This suppression contributes to the inhibition of TNF-α secretion and protection against UVB-induced apoptosis nih.gov. In some contexts, artocarpin has also been shown to induce NF-κB activation via a ROS/PI3K/Akt dependent signaling pathway, which was linked to apoptosis in cancer cells researchgate.netnih.gov. However, the anti-inflammatory effect is primarily associated with the suppression of NF-κB activation in response to inflammatory stimuli nih.govnih.gov.
The mechanism of NF-κB suppression by artocarpin may involve inhibiting the phosphorylation and nuclear translocation of the NF-κB p65 subunit nih.govresearchgate.net. This action prevents NF-κB from entering the nucleus and activating the transcription of pro-inflammatory genes frontiersin.org.
Other Biological Activities with Mechanistic Insights
Tyrosinase Inhibition and Melanogenesis Modulation
Artocarpin has been investigated for its effects on skin pigmentation, specifically its ability to inhibit tyrosinase and modulate melanogenesis. Tyrosinase is a key enzyme in the melanin (B1238610) synthesis pathway, catalyzing the hydroxylation of tyrosine and the oxidation of L-DOPA swu.ac.thnih.gov.
Research on artocarpin's tyrosinase inhibitory activity has yielded varied results depending on the source and experimental conditions. Some studies have reported that artocarpin exhibits weak or no direct tyrosinase inhibitory activity swu.ac.thnih.govsysrevpharm.org. For example, one study found that artocarpin had a much weaker anti-tyrosinase activity (IC50 = 270 µM) compared to norartocarpetin (B3191130) (IC50 = 0.42 µM) sysrevpharm.org. Another study reported very weak activity (IC50 = 315 µg/ml) or no activity at all swu.ac.thnih.govsysrevpharm.org.
Despite having weak direct tyrosinase inhibition in some studies, artocarpin has shown skin lightening effects and inhibited melanin production in cellular models and in vivo studies swu.ac.thsysrevpharm.org. This suggests that artocarpin modulates melanogenesis through mechanisms other than direct tyrosinase inhibition sysrevpharm.org.
The following table summarizes some reported tyrosinase inhibitory activities of artocarpin and related compounds:
| Compound | Source | Tyrosinase IC50 (µM) | Reference |
| Artocarpin | Artocarpus altilis | 270 | sysrevpharm.org |
| Artocarpin | Artocarpus lowii | ~725 (315 µg/ml) | sysrevpharm.org |
| Artocarpin | Artocarpus heterophyllus | >50 | nih.gov |
| Norartocarpetin | Artocarpus altilis | 0.42 | sysrevpharm.org |
| Artocarpanone (B1257279) | Artocarpus heterophyllus | 2.0 ± 0.1 | nih.gov |
| Artocaepin E | Artocarpus heterophyllus | 6.7 ± 0.8 | nih.gov |
| Steppogenin | Artocarpus heterophyllus | 7.5 ± 0.5 | nih.gov |
| Liquiritigenin | Artocarpus heterophyllus | 22.0 ± 2.5 | nih.gov |
| Kojic acid | Control | 44.6 ± 0.4 | nih.gov |
Note: IC50 values can vary depending on the enzyme source, substrate, and experimental conditions.
The differential activity observed between artocarpin and structurally related compounds like norartocarpetin suggests that the specific substitutions on the flavonoid structure, such as the isoprenyl groups and methoxy (B1213986) group in artocarpin, may influence its interaction with the tyrosinase enzyme sysrevpharm.org.
Photoprotective Mechanisms Against UV-Induced Damage
Artocarpin demonstrates photoprotective effects against ultraviolet B (UVB)-induced skin damage through various mechanisms, including the suppression of free radical production and the inhibition of apoptosis-related molecular activation. researchgate.netnih.govnih.govnih.gov Studies in hairless mice and human keratinocytes have provided insights into these protective pathways. nih.govnih.govnih.gov
Suppression of Free Radical Production
UVB irradiation leads to the excessive production of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS) like nitric oxide. nih.govnih.gov These free radicals disrupt redox homeostasis and induce oxidative stress, damaging cellular components such as proteins, nucleic acids, lipids, and membranes. nih.gov Artocarpin has been shown to reduce UVB-induced oxidative stress by scavenging free radicals and nitric oxide. researchgate.netnih.govnih.gov This scavenging activity helps to prevent ROS and RNS-mediated apoptosis. nih.govnih.gov Studies have indicated that artocarpin can significantly reduce the level of ROS and lipid peroxidation in the skin after UVB irradiation. nih.gov It also enhances total antioxidant capacity and upregulates the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are beneficial for mitigating UVB-induced oxidative stress responses.
Inhibition of Apoptosis-Related Molecular Activation
UVB exposure can trigger apoptosis in keratinocytes, leading to sunburn cells and impaired skin integrity. researchgate.netnih.gov Artocarpin has been reported to regulate UVB-induced human keratinocyte apoptosis. researchgate.netnih.gov It modulates the expression of cleaved caspases-3 and -8, which are key executioners in different signaling cascades leading to apoptosis. researchgate.netnih.gov Furthermore, artocarpin suppresses the activation of apoptosis-related molecules such as phosphorylated p53 (p-p53), phosphorylated p38 (p-p38), and NF-κB p65. nih.govnih.gov It also reduces the secretion of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine involved in apoptosis. nih.govnih.gov Artocarpin's antiapoptotic properties contribute to its protective effects against UVB-induced cellular damage. nih.govnih.gov
Wound Healing Mechanisms
Artocarpin promotes wound healing through multiple mechanisms, including accelerating the inflammatory phase and enhancing the proliferation, migration, and differentiation of various cell types involved in tissue repair. sysrevpharm.orgnih.govresearchgate.netresearchgate.net It has been shown to improve skin wound healing by accelerating the inflammatory progression and subsequently decreasing persistent inflammation. nih.govresearchgate.net Artocarpin increases collagen production and enhances the proliferation and migration of human fibroblasts by activating the P38 and JNK pathways. nih.govresearchgate.net Moreover, it increases the proliferation and migration of human keratinocytes through the ERK and P38 pathways. nih.govresearchgate.net Artocarpin also augments human endothelial cell proliferation and tube formation via the Akt and P38 pathways, contributing to angiogenesis. nih.gov These effects collectively lead to enhanced collagen deposition, re-epithelialization, wound contraction, and angiogenesis, facilitating the restoration of skin tissue function. sysrevpharm.orgnih.govresearchgate.netresearchgate.net Artocarpin has also been reported to affect the expression of transforming growth factor-beta (TGF-β) protein, which increases fibroblast cell proliferation. researchgate.netoamjms.eu
Enzyme Inhibitory Activities (e.g., α-glucosidase, α-amylase)
Artocarpin exhibits inhibitory activities against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.netnih.govresearchgate.net These enzymes are targets for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. bepls.com
Kinetic Characterization of Enzyme Inhibition
Studies investigating the inhibition kinetics of artocarpin on α-glucosidase have shown that the inhibition is reversible and non-competitive. researchgate.netnih.govresearchgate.net For α-amylase, artocarpin also demonstrates inhibitory activity. researchgate.netnih.govresearchgate.net
Molecular Interaction Mechanisms with Enzymes
Fluorescence intensity measurements indicate that the interaction mechanisms between artocarpin and both α-glucosidase and α-amylase are static processes. researchgate.netnih.gov Isothermal titration calorimetry (ITC) analysis suggests that the binding between artocarpin and these enzymes is spontaneous. researchgate.netnih.gov Molecular docking results provide further insights into the binding mechanisms. researchgate.netnih.govresearchgate.net The main driving forces between artocarpin and α-glucosidase are suggested to be hydrogen bonds and electrostatic interactions. researchgate.netnih.govresearchgate.net For α-amylase, hydrophobic interactions are proposed as the primary driving forces. researchgate.netnih.govresearchgate.net Molecular docking studies have shown that artocarpin can bind to the allosteric site of both enzymes, although it may also bind in the active site pocket of α-amylase. researchgate.netnih.govresearchgate.net These findings suggest that artocarpin's inhibitory effects are mediated through direct binding to the enzymes, affecting their activity. researchgate.netnih.govresearchgate.net
Interactive Data Table: Enzyme Inhibition by Artocarpin
| Enzyme | Inhibition Type | Main Driving Forces | Binding Site(s) |
| α-Glucosidase | Reversible, Non-competitive researchgate.netnih.govresearchgate.net | Hydrogen bonds, Electrostatic interactions researchgate.netnih.govresearchgate.net | Allosteric site researchgate.netnih.govresearchgate.net |
| α-Amylase | Inhibitory researchgate.netnih.govresearchgate.net | Hydrophobic interactions researchgate.netnih.govresearchgate.net | Allosteric and Active sites researchgate.netnih.govresearchgate.net |
Antitubercular Activity
Artocarpin has demonstrated antitubercular activity against Mycobacterium tuberculosis. Studies have shown that artocarpin isolated from the roots of Artocarpus altilis exhibits potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.1 µg/mL sysrevpharm.orgcmu.ac.th. Another study also reported an MIC of 3.12 µg/mL for artocarpin against Mtb H37Rv, comparable to or better than the standard drug Kanamycin in some studies nih.gov. The antitubercular effects of flavonoids, including artocarpin, are an area of ongoing research, particularly in the context of increasing drug resistance in mycobacterial infections nih.gov.
Antiplasmodial Activity
Research indicates that artocarpin possesses antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Artocarpin isolated from Artocarpus altilis has shown antiplasmodial activity against the K1 strain of Plasmodium falciparum with an IC₅₀ value of 3.0 µg/mL sysrevpharm.org. Another study reported a moderate antiplasmodial activity with an IC₅₀ of 3.5 µg/mL against Plasmodium falciparum thaiscience.info. In vivo studies in mice infected with Plasmodium berghei have also shown that artocarpin exhibits very good antiplasmodial activity with an ED₅₀ value of 34.88 mg/kg body weight researchgate.netresearchgate.net. This activity suggests artocarpin's potential as a natural compound for antimalarial drug development nih.gov.
5α-Reductase Inhibitory Effects
Artocarpin has been identified as an inhibitor of 5α-reductase, an enzyme involved in converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is relevant to androgen-dependent conditions. Studies on compounds isolated from the heartwood of Artocarpus incisus revealed that artocarpin inhibited 5α-reductase with an IC₅₀ value of 85 µM researchgate.netthieme-connect.com. This inhibitory effect was more potent than that of α-linolenic acid, a known naturally occurring inhibitor researchgate.netthieme-connect.com. Structure-activity investigations suggest that the presence of isoprene (B109036) substituents on the flavonoid structure, as seen in artocarpin, may contribute to enhanced 5α-reductase inhibitory effects sysrevpharm.orgresearchgate.netthieme-connect.com.
Neuraminidase Inhibitory Activity
Artocarpin has shown inhibitory activity against neuraminidase enzymes, which are crucial for the life cycle of influenza viruses and also found in bacteria like Streptococcus pneumoniae. Artocarpin has been described as a neuraminidase inhibitory compound with activity against pneumococcal neuraminidase NanA dovepress.comresearchgate.netnih.gov. Enzyme kinetics studies with recombinant NanA revealed that artocarpin exhibits a mixed-type inhibition with a Kᵢ value of 9.70 µM researchgate.netnih.gov. This is in contrast to competitive inhibitors like oseltamivir (B103847) researchgate.netnih.gov. Artocarpin's ability to inhibit bacterial neuraminidase suggests a potential role in disrupting the synergy between influenza virus and secondary bacterial infections like those caused by S. pneumoniae researchgate.netfrontiersin.org.
Table 1: Biological Activities and Associated Data of Artocarpin
| Biological Activity | Target Organism/Enzyme | Assay Type | Key Finding | Value | Citation |
| Antitubercular Activity | Mycobacterium tuberculosis | In vitro | Minimum Inhibitory Concentration (MIC) | 3.1 µg/mL | sysrevpharm.orgcmu.ac.th |
| Antitubercular Activity | Mtb H37Rv | In vitro | Minimum Inhibitory Concentration (MIC) | 3.12 µg/mL | nih.gov |
| Antiplasmodial Activity | Plasmodium falciparum (K1 strain) | In vitro | Half Maximal Inhibitory Concentration (IC₅₀) | 3.0 µg/mL | sysrevpharm.org |
| Antiplasmodial Activity | Plasmodium falciparum | In vitro | Half Maximal Inhibitory Concentration (IC₅₀) | 3.5 µg/mL | thaiscience.info |
| Antiplasmodial Activity | Plasmodium berghei | In vivo | Effective Dose 50% (ED₅₀) | 34.88 mg/kgBW | researchgate.netresearchgate.net |
| 5α-Reductase Inhibitory Effects | 5α-Reductase | In vitro | Half Maximal Inhibitory Concentration (IC₅₀) | 85 µM | researchgate.netthieme-connect.com |
| Neuraminidase Inhibitory Activity | Pneumococcal NanA | In vitro | Inhibition Constant (Kᵢ) | 9.70 µM | researchgate.netnih.gov |
| Neuraminidase Inhibitory Activity | Pneumococcal NanA | In vitro | Half Maximal Inhibitory Concentration (IC₅₀) | 0.49 µM (mean) | nih.gov |
Analytical Characterization Techniques in Artocarpin Research
Spectroscopic Analysis Methodologies
Spectroscopic methods play a vital role in identifying functional groups, determining structural features, and confirming the identity of artocarpin.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the characterization of artocarpin, particularly for confirming the presence of the pyranoflavone chromophore. The UV spectrum of artocarpin typically exhibits maximum absorption bands at specific wavelengths. For a new prenylated flavone (B191248), a derivative of artocarpin, maximum absorption bands were observed at 264, 305, and 394 nm, which are characteristic of a pyranoflavone chromophore. scielo.br UV-Vis spectrophotometry has also been used to determine the loss of 260 nm absorbing material in studies investigating the effect of artocarpin on bacterial membrane permeability. japsonline.com
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in artocarpin. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations, such as stretching and bending modes of chemical bonds. For a new prenylated flavone structurally related to artocarpin, the IR spectrum showed absorption bands for a hydroxyl group at 3409 cm⁻¹ and a conjugated C=O group at 1656 cm⁻¹. scielo.br Comparison of IR spectra data is also used to identify isolated compounds like artocarpin and cycloartocarpin. scribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of artocarpin, providing information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectroscopy are commonly used. ijournalse.orggrafiati.com
¹H NMR spectra provide insights into the different types of hydrogen atoms and their environments, including their connectivity and proximity to other functional groups. For a prenylated flavone related to artocarpin, the ¹H NMR spectrum showed signals for a chelated hydroxyl group, a non-chelated hydroxyl group, aromatic protons, methoxyl groups, and characteristic signals for the isoprenyl group and a tetrasubstituted aromatic ring. scielo.br
¹³C NMR spectroscopy provides information about the carbon skeleton of artocarpin. The ¹³C NMR spectrum of a related compound showed signals corresponding to various carbon atoms, including a conjugated carbonyl carbon. scielo.br ¹³C NMR data is also used to confirm the structure of artocarpin and its derivatives. tandfonline.comspectrabase.com
NMR spectroscopy has been used to characterize modified artocarpin compounds, suggesting alterations to hydroxyl groups based on observed spectral data. ijournalse.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of artocarpin, as well as to provide information about its fragmentation pattern, which can aid in structural confirmation. LC-MS/MS is a hyphenated technique that combines liquid chromatography with tandem mass spectrometry, allowing for the separation and identification of artocarpin and its metabolites in complex mixtures. dovepress.comnih.gov
LC-MS/MS has been employed to identify and characterize the major compounds, including artocarpin, in Artocarpus heterophyllus leaf extracts. dovepress.comnih.gov This technique is also used to identify and infer the possible structures of artocarpin metabolites. tandfonline.com For instance, hydroxylated artocarpin metabolites have been identified by LC-MS/MS, showing a mass-to-charge ratio (m/z) 16 Da higher than artocarpin, indicating the addition of a hydroxyl group. tandfonline.com The formula of artocarpin has been determined by HRMS. tandfonline.com
Chromatographic Analysis for Quantification and Purity
Chromatographic techniques are essential for the separation, quantification, and purity assessment of artocarpin in various samples.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity determination of artocarpin. tandfonline.comnih.gov HPLC with a UV detector system is commonly employed for this purpose. nih.gov
Various HPLC methods have been developed and utilized for the analysis of artocarpin. A reversed-phase gradient HPLC system has been established for the simultaneous quantitative determination of artocarpin along with other flavonoids like artocarpanone (B1257279) and cycloartocarpin in Artocarpus heterophyllus heartwood extracts. semanticscholar.org These compounds show high UV absorption at 285 nm, which is used for their quantitative determination. semanticscholar.org
Different mobile phases and gradient elution systems have been optimized for the separation of artocarpin. One suitable gradient elution system uses a mixture of methanol (B129727) and water. semanticscholar.org The peak of artocarpin is typically detected at a wavelength around 285 nm. semanticscholar.orgemanresearch.org
HPLC analysis is used to determine the content and purity of artocarpin in extracts and purified samples. For example, the content of artocarpin in a natural artocarpin extract was determined to be approximately 99.30% w/w using HPLC. nih.govnih.gov
HPLC has also been applied to study the cellular uptake and distribution of artocarpin. By using HPLC-UV analysis, researchers have determined the concentration of artocarpin in both intracellular and extracellular compartments, demonstrating that its distribution can be influenced by factors such as protein concentration in the medium. nih.govchemfaces.com
The linearity of HPLC methods for artocarpin quantification is typically assessed using calibration curves, which plot peak areas against known concentrations. Excellent linearity has been reported for artocarpin with high coefficients of determination (R²) values. emanresearch.orgresearchgate.net
HPLC Calibration Data for Artocarpin
| Concentration Range (µg/mL) | Linear Equation | R² Value |
| 6.25 - 100 | Y = 83499X - 11508 | 0.9999 |
| Not specified | Not specified | ≥ 0.9995 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed in the study of natural compounds like artocarpin for both identification and comprehensive profiling. This method combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of tandem mass spectrometry. It allows researchers to separate complex mixtures extracted from biological sources and then identify individual compounds based on their unique mass-to-charge ratio and fragmentation patterns.
In the context of artocarpin research, LC-MS/MS has been instrumental in several key areas. It has been used to characterize the structures of artocarpin metabolites, providing insights into how the compound is transformed in biological systems tandfonline.comoup.com. Studies investigating the metabolism of artocarpin in different mammalian liver microsomes have utilized LC-MS/MS to identify and compare metabolic profiles across species, revealing significant differences tandfonline.comoup.comnih.govdntb.gov.ua. For instance, research has shown that hydroxylated artocarpin is a primary metabolite, and LC-MS/MS was crucial in characterizing the structures of six identified metabolites tandfonline.comoup.com.
LC-MS/MS is also employed for the profiling of bioactive compounds in plant extracts containing artocarpin. Analysis of Artocarpus heterophyllus leaf extracts using LC-MS/MS has identified artocarpin as one of the primary bioactive compounds present tandfonline.comnih.govnih.govresearchgate.net. This technique enables the comprehensive profiling of the phytochemical composition of these extracts, helping to understand the array of compounds present alongside artocarpin tandfonline.comnih.govnih.gov. The analysis involves identifying compounds based on their retention time, molecular mass, and molecular formula nih.gov.
Detailed research findings from LC-MS/MS analysis highlight its utility in understanding artocarpin's metabolic fate and its presence in natural sources. Studies on interspecies metabolism have shown variations in the production of artocarpin metabolites, with LC-MS/MS providing the data to support these observations tandfonline.comoup.comnih.gov. The technique allows for the detection and identification of various metabolites, contributing to a better understanding of artocarpin's biotransformation pathways tandfonline.comoup.com.
Here is an example of how data from LC-MS/MS analysis regarding artocarpin metabolism might be presented:
| Species | Metabolites Identified (LC-MS/MS) | Main Metabolite(s) |
| Rat Liver Microsomes (RLMs) | M1, M2, M3, M4, M5 | M1, M2 |
| Monkey Liver Microsomes (MLMs) | M1, M2, M3, M4 | M1, M2 |
| Human Liver Microsomes (HLMs) | M1, M2, M3, M4, M5 | M1, M2 |
| Minipig Liver Microsomes (PLMs) | M1, M2, M3, M4, M5 | M1, M2 |
| Rabbit Liver Microsomes (RAMs) | M1, M2, M3, M4 | P2 (from HPLC-UV, corresponding metabolite identified by LC-MS/MS) |
| Dog Liver Microsomes (DLMs) | M1, M2, M3, M5 | P2 (from HPLC-UV, corresponding metabolite identified by LC-MS/MS) |
Note: Metabolite numbering (M1, M2, etc.) and correspondence to HPLC peaks (P1, P2) are based on findings from LC-MS/MS and HPLC-UV analyses as described in the literature tandfonline.comoup.com. M1 and M2 were identified as hydroxylated metabolites tandfonline.comoup.com.
Another application involves the analysis of plant extracts. LC-MS/MS profiling of Artocarpus heterophyllus leaf extracts has identified key compounds, including artocarpin. tandfonline.comnih.govnih.gov.
| Extract Type | Primary Bioactive Compounds Identified (LC-MS/MS) |
| Ethyl Acetate (B1210297) | Artocarpin, Sitosterol |
| Ethanol | Artocarpin, Sitosterol, (2s)-2-[(4-{1-hydroxy-3-imino-4h,5h,6h,6ah,7h,9h-imidazo[1,5-f]pteridin-8-yl}phenyl)formamido]pentanedioic acid |
Note: This table reflects primary compounds identified in specific extracts using LC-MS/MS tandfonline.comnih.govnih.gov.
These examples demonstrate how LC-MS/MS provides critical data for identifying artocarpin and its metabolites and for profiling the complex chemical composition of natural sources, contributing significantly to the understanding of artocarpin in various research contexts.
Structure Activity Relationship Sar Studies
Impact of Hydroxyl Group Positioning on Bioactivity
The position and number of hydroxyl groups on the flavonoid skeleton of artocarpin significantly influence its biological activities. For instance, the presence of hydroxyl groups at positions C-2' and C-4' in the B-ring, along with a free hydroxyl group at C-2', have been suggested as requirements for the antibacterial activity of artocarpin against Streptococcus mutans. japsonline.com Studies comparing artocarpin with analogous compounds like cudraflavone C, which possesses hydroxyl groups at C-2', C-5, and C-7, have shown satisfactory antibacterial activity for both, highlighting the importance of these positions. japsonline.com
Furthermore, research on the anti-MRSA activity of prenylated flavonoids indicates that hydroxyl groups generally enhance this activity, while methoxy (B1213986) groups tend to decrease it. mdpi.com Specifically, hydroxylations at positions 2' or 4' in the A ring and 4 in the B ring are important for antibiofilm activity against MRSA. mdpi.com For antioxidant activity, the presence of hydroxyl groups at the 7, 2', and 4' positions, along with a 2,3-double bond, appears to be a determinant of high potency. aip.org
Role of Isoprenyl Substituents in Biological Activity
Isoprenyl substituents, such as those at C-3 and C-6 in artocarpin, are lipophilic groups that can enhance the affinity of flavonoids for biological membranes and influence their interaction with targets. nih.govnottingham.ac.uk These groups play a significant role in the biological activities of artocarpin and other prenylated flavonoids.
For antibacterial activity, the presence of isoprenyl groups at C-3 and C-6 has been attributed to the strong antimicrobial effects of artocarpin. sysrevpharm.org Studies on the inhibition of 5 alpha-reductase by compounds from Artocarpus incisus suggested that the presence of isoprene (B109036) substituents (prenyl and geranyl) enhances the inhibitory effects. nih.gov
However, the impact of isoprenyl groups can vary depending on the specific activity. For antioxidant activity, while the presence of prenyl groups is noted, structural modifications involving these groups, such as cyclization, can sometimes decrease activity. aip.org The position and number of isoprenoid moieties per molecule are believed to influence biological activity. nottingham.ac.uk
Influence of Molecular Moieties on Specific Enzymatic Inhibition
Artocarpin has been investigated for its inhibitory activity against various enzymes, including tyrosinase and enzymes involved in viral replication like SARS-CoV family receptors and Dengue virus DEN2 NS2B/NS3 protease. sysrevpharm.orgresearchgate.netresearchgate.netjppres.comresearchgate.netresearchgate.net
In the case of tyrosinase inhibition, the resorcinol (B1680541) moiety in ring B of artocarpin has been suggested to dock at the enzyme's active site, potentially acting as an alternative substrate. researchgate.net Molecular docking studies can provide insights into the binding modes and interactions between artocarpin and enzyme active sites, such as π-π interactions with specific residues like HIS263 in tyrosinase. researchgate.net
Studies exploring the potential of artocarpin as an inhibitor for SARS-CoV family receptors have indicated that artocarpin may be a good potential inhibitor, exhibiting hydrophobic interactions with targets like the main protease (5RE4). researchgate.net In silico studies involving structural modifications of artocarpin have explored the impact of adding hydroxyl or prenyl groups on its binding affinity to enzymes like the ACE2 receptor and SARS-CoV-2 main protease (Mpro). researchgate.net These studies suggest that modifications can lead to compounds with improved binding energies compared to the parent compound. researchgate.net
While artocarpin showed a low binding free energy with Dengue virus DEN2 NS2B/NS3 protease in one study, it did not exhibit hydrogen bonding with the catalytic triad (B1167595) amino acid residue, suggesting it might not be a potential inhibitor for this specific enzyme target despite the favorable binding energy. jppres.com This highlights that binding energy is one factor among others, such as specific interactions like hydrogen bonding, that determine effective enzyme inhibition.
Advanced Methodologies and Future Research Directions
Computational Chemistry Approaches
Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions of artocarpin with biological targets at an atomic level. These methods help predict binding affinities, identify key interaction sites, and elucidate the underlying mechanisms of action.
Molecular Docking Studies of Artocarpin Interactions
Molecular docking is widely used to predict the binding orientation and affinity of artocarpin to various target proteins. Studies have employed molecular docking to assess artocarpin's potential as an inhibitor against enzymes and receptors involved in various diseases.
For instance, molecular docking simulations have explored the binding interactions of artocarpin with matrix metalloproteinases (MMPs), particularly MMP-13, and tyrosinase, suggesting high binding affinities researchgate.netdovepress.comnih.govresearchgate.netresearchgate.netnih.gov. Artocarpin has also shown potential interactions with other targets, including fibroblast collagenase, elastase, MITF, MMP-1, and MMP-2, with varying binding energies dovepress.comnih.gov. Notably, artocarpin exhibited strong predicted interactions with MMP-13 and TGF-Beta receptor type 1 kinase, with binding energies reaching -131.51 kJ/mol and -118.52 kJ/mol, respectively, in one study dovepress.com.
Molecular docking has also been applied to investigate artocarpin's interaction with proteins involved in infectious diseases and cancer. For example, artocarpin showed a strong interaction with the Plasmodium falciparum enzyme 3BPF, suggesting its potential as an antimalarial compound with superior binding affinity compared to artemisinin (B1665778) tandfonline.com. In the context of cancer, computational molecular docking revealed that artocarpin had a favorable binding affinity of -8.0 kcal/mol with Focal Adhesion Kinase (FAK) protein, a key player in cancer metastasis nih.gov. Another study exploring its potential against Dengue virus found promising interactions between cycloartocarpin (a related compound) and the catalytic triad (B1167595) of the DEN2 NS2B/NS3 serine protease jppres.com. Furthermore, artocarpin has been investigated for its binding affinity to β-Catenin and WNT proteins in the Wnt/β-Catenin signaling pathway, with a high binding energy of -14.91 kcal/mol observed with the WNT protein hu.edu.jo. Artocarpin has also been identified as a promising candidate for inhibiting penicillin-binding proteins (PBPs) in Helicobacter pylori, showing a docking score of -148.24 Kcal/mol and interactions with key amino acids sciforum.net.
The results from molecular docking studies provide valuable insights into the potential therapeutic targets of artocarpin and guide further experimental investigations.
Here is a table summarizing some molecular docking findings for artocarpin:
| Target Protein | Binding Affinity/Energy (approximate) | Notes | Source |
| MMP-13 | High affinity; -131.51 kJ/mol | Stable interactions confirmed by MD simulations. | dovepress.comnih.gov |
| Tyrosinase | High affinity | Explored binding interactions. | researchgate.netresearchgate.net |
| TGF-Beta receptor type 1 kinase | -118.52 kJ/mol | High affinity observed. | dovepress.com |
| 3BPF (P. falciparum enzyme) | Strong interaction; -9.6 kcal/mol | Superior binding affinity compared to artemisinin. | tandfonline.com |
| FAK protein | -8.0 kcal/mol | Potential target in lung cancer metastasis. | nih.gov |
| WNT protein | -14.91 kcal/mol | Highest binding energy compared to other WNT/β-Catenin inhibitors. | hu.edu.jo |
| PBPs (H. pylori) | -148.24 Kcal/mol | Promising candidate for inhibiting bacterial cell wall integrity. | sciforum.net |
| Fibroblast collagenase | -62.04 kJ/mol | Moderate interaction strength. | dovepress.com |
| Elastase | -47.14 kJ/mol | Slightly weaker binding. | dovepress.com |
| MITF | -101.45 kJ/mol | Stronger interaction observed. | dovepress.com |
| MMP-1 | Moderate affinity | Suggested potential effectiveness. | dovepress.comnih.gov |
| MMP-2 | Moderate affinity | Suggested potential effectiveness. | dovepress.comnih.gov |
| DPP-IV (A. champeden) | -6.95 kcal/mol | Interactions with various amino acid residues in the active site. | umi.ac.id |
Molecular Dynamics Simulations in Mechanistic Research
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of protein-ligand complexes over time. These simulations are crucial for validating docking results and understanding the detailed molecular mechanisms of artocarpin's interactions.
MD simulations have been used to confirm the stable binding interactions of artocarpin, particularly with MMP-13 researchgate.netdovepress.comnih.govresearchgate.netresearchgate.netnih.gov. These simulations help to observe whether the interactions predicted by docking are maintained under dynamic biological conditions, thus validating their effectiveness dovepress.com. For the Plasmodium falciparum enzyme 3BPF, MD simulations of the artocarpin-3BPF complex demonstrated stable complexes over 100 ns tandfonline.com. MD simulations have also been applied to analyze the stability and structural characteristics of protein-artocarpin complexes for various protein targets, providing insights into diverse functional behaviors researchgate.net. The root mean square deviation (RMSD) analysis from MD simulations can assess protein transformation changes and stability; for the 3BPF:Artocarpin complex, RMSD values were kept below 0.4 nm, indicating stability tandfonline.com.
MD simulations, often performed over timescales such as 50 ns or 100 ns, provide a deeper understanding of artocarpin's behavior, stability, and effectiveness in enzyme inhibition and other biological processes dovepress.comresearchgate.net.
Nanotechnology Applications in Artocarpin Research
Nanotechnology offers promising solutions to address the pharmacokinetic limitations of artocarpin, such as its poor water solubility and limited bioavailability. Nanoparticle-based delivery systems can enhance solubility, improve stability, enable targeted delivery, and increase the therapeutic efficacy of artocarpin.
Development of Nanoparticle-Based Delivery Systems
Various nanoparticle-based systems are being developed to deliver artocarpin. These systems aim to improve the solubility and delivery of artocarpin, especially for applications where its poor water solubility is a significant drawback sysrevpharm.orgmdpi.comresearchgate.net.
Studies have explored the use of alginate/chitosan (ACS) microparticles for the targeted transfollicular delivery of artocarpin, particularly for topical applications researchgate.netnih.gov. These microparticles, with a suitable particle size range of 2 to 6 micrometers, were prepared using the ionotropic gelation technique researchgate.netnih.gov. The entrapment efficiency of artocarpin in ACS microparticles was reported as 18.7 ± 1.7% researchgate.netnih.gov.
Novel nanoparticle delivery systems have also been developed to enhance the solubility and therapeutic efficacy of artocarpin in treating hepatocellular carcinoma cells sysrevpharm.orgnih.gov. These systems have shown the potential to improve the autophagic activity of artocarpin in these cells nih.gov. Topical antioxidant nanoparticles have been explored to improve the water solubility and skin permeation of Artocarpus communis extract, where artocarpin is an index component mdpi.comresearchgate.netnih.gov. These nanoparticles can effectively reduce particle size and change the form from crystalline to amorphous, increasing dissolution and skin penetration nih.gov. Hydroxypropyl-β-cyclodextrin and polyvinylpyrrolidone (B124986) K30 have been used to prepare A. communis nanoparticles, which demonstrated enhanced water solubility and increased cellular uptake of the extract researchgate.netnih.gov.
Targeted Delivery Strategies
Targeted delivery aims to concentrate artocarpin at specific sites in the body, increasing its efficacy and potentially reducing off-target effects. Nanoparticle systems can be engineered to achieve targeted delivery through various mechanisms.
For topical applications, particularly for conditions affecting hair follicles, targeted transfollicular delivery using microparticles has been investigated researchgate.netnih.gov. This strategy aims to deliver artocarpin into the deeper layers of the skin where androgen receptors are present, overcoming the limited penetration of artocarpin in solution form researchgate.netnih.gov. The alginate/chitosan microparticles were designed with a size range suitable for uptake into hair follicles researchgate.netnih.gov.
While the provided search results primarily highlight topical and cellular targeting, nanoparticle systems generally offer opportunities for targeting specific cells or tissues through surface functionalization with ligands that bind to receptors overexpressed on target cells biomedpharmajournal.org. This approach can enhance the accumulation of artocarpin at disease sites, improving its therapeutic index.
Nanoformulations for Enhanced Bioavailability and Stability
Nanoformulations are crucial for improving the bioavailability and stability of poorly soluble compounds like artocarpin mdpi.comresearchgate.netbiomedpharmajournal.org. By reducing particle size to the nanoscale, nanoformulations increase the surface area, which can lead to enhanced dissolution rates and improved absorption nih.govmathewsopenaccess.com.
Nanoparticle systems have been shown to enhance the solubility of artocarpin by reducing particle size, transforming its crystalline structure to a high-energy amorphous state, and forming hydrogen bonds with excipients nih.gov. This improvement in solubility is critical for increasing its absorption and bioavailability mdpi.comresearchgate.netnih.gov.
Besides enhancing solubility and absorption, nanoformulations can also improve the stability of artocarpin, protecting it from degradation and ensuring that a higher proportion of the active compound reaches its target biomedpharmajournal.org. The use of polymers and other excipients in nanoparticle formulations can contribute to this enhanced stability researchgate.net. Studies on solid lipid nanoparticles (SLNs) for other poorly soluble drugs like Orlistat have demonstrated improved stability under various storage conditions mathewsopenaccess.com. While specific long-term stability data for artocarpin nanoformulations were not detailed in the provided snippets, the general principles of nanoparticle formulation suggest improved stability as a key benefit biomedpharmajournal.org.
The development of nanoformulations for artocarpin is a promising area of research to overcome its current limitations and facilitate its translation into effective therapeutic and cosmetic applications mdpi.comresearchgate.netnih.govnih.gov.
Emerging Research Targets and Signaling Pathways
Recent research highlights several emerging targets and signaling pathways modulated by artocarpin, particularly in the context of its potential anti-cancer and antimicrobial activities.
One significant area of investigation is artocarpin's impact on cancer cell metastasis, specifically its ability to inhibit the epithelial-mesenchymal transition (EMT) process in lung cancer cells. EMT is a crucial step in tumor metastasis and invasion. Studies have shown that artocarpin can effectively suppress EMT markers, including N-cadherin, Vimentin, and Slug, while increasing E-cadherin expression. nih.gov This suggests artocarpin's role in reversing or inhibiting EMT.
Further mechanistic studies indicate that artocarpin targets the focal adhesion kinase (FAK)-dependent signaling pathway, which plays a vital role in the migration and invasion of lung cancer cells. Computational molecular docking analysis has revealed a strong binding affinity between artocarpin and FAK protein, with a reported binding affinity of -8.0 kcal/mol. nih.gov Downstream of FAK, artocarpin has been shown to suppress the activity of key proteins in the FAK/Akt/mTOR signaling pathway, including phosphorylated Akt and phosphorylated mTOR. nih.gov This suppression contributes to the observed reduction in EMT markers and inhibition of cell migration and invasion. nih.gov
Beyond the FAK pathway, artocarpin's influence on the Wnt/β-Catenin signaling pathway is also being explored, particularly in the context of suppressing cancer stem cells (CSCs) in lung cancer. hu.edu.jo The Wnt/β-Catenin pathway is known to play a crucial role in cell survival and has been implicated in tumor development, progression, and treatment resistance. hu.edu.jo Docking analysis suggests a strong interaction between artocarpin and WNT protein, with a high binding energy value of -14.91 kcal/mol, indicating its potential to modulate this pathway. hu.edu.jo
In the realm of antimicrobial research, artocarpin is being investigated for its activity against Helicobacter pylori, a bacterium implicated in peptic ulcer disease. mdpi.com In silico analysis suggests that artocarpin is a promising candidate for inhibiting H. pylori by targeting penicillin-binding proteins (PBPs). mdpi.com Docking studies show artocarpin exhibiting a favorable docking score of -148.24 Kcal/mol with PBP (PDB code: 1QMF), indicating potential inhibitory activity. mdpi.com
Artocarpin's antioxidant and anti-inflammatory properties also point to its interaction with related signaling pathways. Research suggests it can reduce reactive oxygen species (ROS) levels, enhance antioxidant enzyme activity (such as SOD, CAT, and GPx), and downregulate inflammatory factors like IL-1β, IL-6, and TNF-α by inhibiting the NF-κB signaling pathway. In glioblastoma cells, artocarpin-induced apoptosis has been linked to the ROS/PI3K/Akt/ERK1/2 signaling pathway. frontiersin.org
Emerging research also explores artocarpin's potential in inhibiting melanogenesis, the process of melanin (B1238610) production. This involves regulating the transcription and activity of enzymes like tyrosinase and tyrosinase-related proteins. sysrevpharm.org Studies have shown that artocarpin can inhibit melanin formation in melanoma cells and has a skin lightening effect in in vivo models. grafiati.com The anti-melanogenesis properties may involve the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways. sysrevpharm.org
Here is a summary of some emerging research targets and affected pathways:
| Research Area | Emerging Target/Pathway | Observed Effect |
| Lung Cancer | FAK/Akt/mTOR Signaling Pathway | Inhibition of EMT, reduced cell migration and invasion |
| Lung Cancer | Wnt/β-Catenin Signaling Pathway | Potential suppression of cancer stem cells |
| Peptic Ulcers | Penicillin-Binding Proteins (PBPs) | Potential inhibition of Helicobacter pylori |
| Skin Protection | ROS/NF-κB Signaling Pathway | Reduction of oxidative stress and inflammation |
| Glioblastoma | ROS/PI3K/Akt/ERK1/2 Signaling Pathway | Induction of apoptosis |
| Skin Pigmentation | Tyrosinase, ERK, JNK Signaling Pathways | Inhibition of melanogenesis, skin lightening effect |
| Colorectal Cancer | Cytochrome P450 2C enzymes (CYP2C9, CYP2C19) | Irreversible inhibition, potential mitigation of tumorigenesis |
Challenges and Future Perspectives in Artocarpin Research
Despite the promising findings, several challenges and future perspectives exist in artocarpin research.
One significant challenge lies in addressing the bioavailability of artocarpin. Studies have indicated limited solubility in aqueous environments, with estimated bioavailability potentially being low. dovepress.com This poor bioavailability could restrict its effectiveness in therapeutic applications unless advanced delivery systems, such as nanoparticles or encapsulation, are employed to enhance absorption. dovepress.com Future research needs to focus on developing suitable formulations and delivery strategies to improve artocarpin's systemic uptake and target tissue delivery.
Another challenge is the need for more comprehensive in vivo studies to validate the findings from in vitro experiments. While some in vivo studies exist, particularly in the context of skin protection and anti-cancer effects in mouse models, a more rigorous examination of its effects on various diseases and across different animal models is required. nih.gov This includes detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in living organisms.
Further research is also needed to fully elucidate the molecular mechanisms underlying artocarpin's diverse biological activities. While several signaling pathways have been identified as potential targets, a more in-depth understanding of the specific interactions, downstream effects, and potential off-target effects is crucial. This could involve advanced techniques such as proteomics, metabolomics, and transcriptomics to provide a holistic view of its cellular impact.
Exploring the potential synergistic effects of artocarpin with other therapeutic agents is another important future direction. Given its multi-targeted nature, combining artocarpin with conventional drugs could potentially lead to enhanced efficacy and reduced toxicity. Studies investigating such combinations, particularly in cancer and infectious diseases, are warranted.
The potential of artocarpin as a natural photoprotective agent against UVB-induced skin damage has been demonstrated in mouse models. sysrevpharm.org Future research could explore its application in topical formulations for photoprotection and the underlying mechanisms in human skin.
Investigating the variability in artocarpin content across different Artocarpus species, plant parts, and maturity stages is also important for standardization and consistent therapeutic applications. oup.comoup.com Optimizing extraction methods to maximize artocarpin yield and purity is another practical consideration.
Finally, while initial in silico studies suggest favorable pharmacokinetic properties and a lack of certain toxicities, a comprehensive toxicological profile and safety assessment are essential before artocarpin can be considered for clinical development. mdpi.com Long-term studies and evaluations of potential interactions with other medications are necessary.
Q & A
Q. What are the primary mechanisms by which Artocarpin induces apoptosis in cancer cells?
Artocarpin triggers apoptosis via ROS-mediated pathways, primarily through NADPH oxidase activation (Nox2/p47phox), leading to ROS accumulation. This activates p38 MAPK, ERK1/2, and PI3K/Akt pathways, which regulate both p53-dependent (e.g., in A549 cells) and p53-independent (e.g., in H1299 cells) apoptotic pathways. Methodologically, flow cytometry (Annexin-V/PI staining) and real-time cytotoxicity assays (e.g., xCELLigence) are critical for tracking time-dependent effects .
Q. How does Artocarpin exhibit antimicrobial activity, and what structural features contribute to this?
Artocarpin’s antimicrobial activity stems from two hydroxyl groups (C-2' and C-4') and lipophilic isoprenyl groups (C-3 and C-6), which disrupt bacterial membranes. Standard assays include MIC (Minimum Inhibitory Concentration) testing against pathogens like Staphylococcus aureus and E. coli. Synergy studies with antibiotics (e.g., tetracycline) require checkerboard assays to calculate fractional inhibitory concentration indices .
Q. Which signaling pathways are central to Artocarpin’s pharmacological effects across different cell types?
Key pathways include:
- p38/JNK/ERK : Drives collagen synthesis in fibroblasts and migration in keratinocytes.
- PI3K/Akt : Modulates endothelial cell proliferation and angiogenesis.
- NF-κB/c-Myc/Noxa : Mediates apoptosis in lung cancer cells. Pathway-specific inhibitors (e.g., SB203580 for p38) and phospho-specific antibodies are essential for mechanistic validation .
Q. What in vivo models have been used to validate Artocarpin’s therapeutic potential?
Mouse xenograft models (e.g., A549 lung cancer) demonstrate tumor growth inhibition. For wound healing, full-thickness excisional wounds in mice are standard, with histopathology (e.g., collagen deposition) and cytokine arrays to assess inflammation resolution .
Q. How can researchers ensure reproducibility in Artocarpin studies, given its sensitivity to experimental conditions?
- Standardize cell culture conditions (e.g., serum concentration affects Artocarpin uptake ).
- Use validated ROS probes (e.g., DCF-DA) and inhibitors (e.g., NAC, APO).
- Follow journal guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry protocols) .
Advanced Research Questions
Q. How to resolve contradictions in ROS-mediated apoptosis findings across studies?
Discrepancies may arise from cell-type-specific ROS sources (e.g., mitochondrial vs. NADPH oxidase). Dual approaches—genetic knockdown (e.g., siRNA for Nox2) and subcellular ROS probes (e.g., MitoSOX)—can clarify contributions. Cross-validation with antioxidant pre-treatment is critical .
Q. What strategies enhance Artocarpin’s stability and bioavailability for therapeutic applications?
Structural modifications like esterification (e.g., artocarpin acetate) improve stability. Characterization via -NMR (e.g., acetyl group signals at 2.13–2.31 ppm) and MS confirms successful derivatization. Stability assays under varying pH/temperature are recommended .
Q. How to address Artocarpin’s multi-target effects in complex biological systems (e.g., wound healing)?
Use cell-type-specific models (fibroblasts, keratinocytes, endothelial cells) and pathway-specific inhibitors. For example, Akt inhibition in endothelial cells blocks Artocarpin-induced tube formation. Multi-omics approaches (transcriptomics/proteomics) can map cross-talk between pathways .
Q. What experimental designs are optimal for studying Artocarpin’s synergistic effects with other agents?
Q. How do experimental variables (e.g., serum concentration) impact Artocarpin’s cellular uptake and efficacy?
High serum levels (>10% FBS) reduce intracellular Artocarpin accumulation due to protein binding. Pre-treat cells in low-serum media before dosing. Quantify uptake via LC-MS or fluorescent tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
